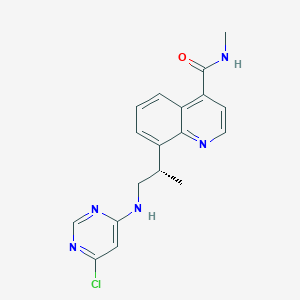
(S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials may include quinoline derivatives and chloropyrimidine compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using large-scale reactors, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the pyrimidine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil, used in cancer treatment.
Uniqueness
(S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide is unique due to its specific structural features, such as the combination of quinoline and chloropyrimidine moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
属性
分子式 |
C18H18ClN5O |
|---|---|
分子量 |
355.8 g/mol |
IUPAC 名称 |
8-[(2S)-1-[(6-chloropyrimidin-4-yl)amino]propan-2-yl]-N-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O/c1-11(9-22-16-8-15(19)23-10-24-16)12-4-3-5-13-14(18(25)20-2)6-7-21-17(12)13/h3-8,10-11H,9H2,1-2H3,(H,20,25)(H,22,23,24)/t11-/m1/s1 |
InChI 键 |
DPFKDDNWHOCMHM-LLVKDONJSA-N |
手性 SMILES |
C[C@H](CNC1=CC(=NC=N1)Cl)C2=CC=CC3=C(C=CN=C32)C(=O)NC |
规范 SMILES |
CC(CNC1=CC(=NC=N1)Cl)C2=CC=CC3=C(C=CN=C32)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



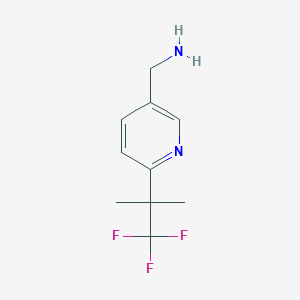
![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
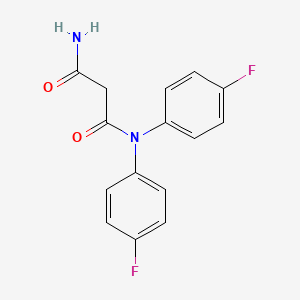
![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
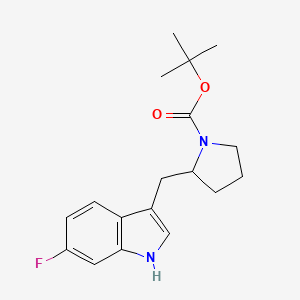
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B14794282.png)
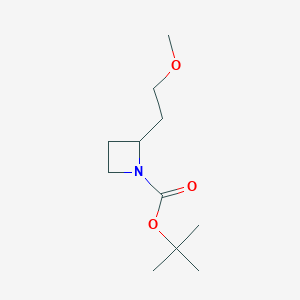
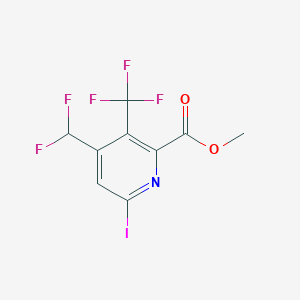
![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)
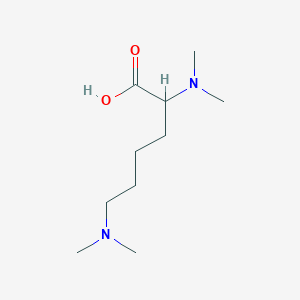
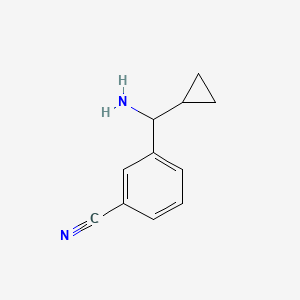
![2-[(2S)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B14794323.png)
